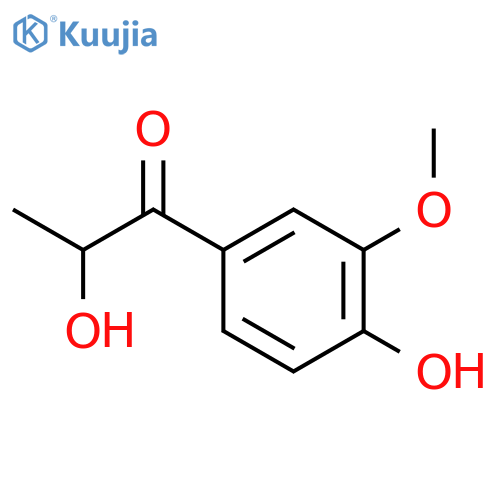Cas no 2034-61-9 (2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one)

2034-61-9 structure
商品名:2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
- CAA03461
- BRN 1955874
- AKOS026674803
- 2034-61-9
- A 960
- 4-08-00-02747 (Beilstein Handbook Reference)
- 1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
- 2,4'-Dihydroxy-3'-methoxypropiophenone
- DG-0050
- 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
- Propiophenone, 2,4'-dihydroxy-3'-methoxy-
- DTXSID40942495
- Vanilloyl-methyl-carbinol
-
- インチ: InChI=1S/C10H12O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,11-12H,1-2H3
- InChIKey: XADGCRVOLDLTQY-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)C1=CC(=C(C=C1)O)OC)O
計算された属性
- せいみつぶんしりょう: 196.07356
- どういたいしつりょう: 196.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 66.76
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB04614-10mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AB04614-5mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 5mg |
$214.00 | 2024-04-20 | |
| Apollo Scientific | OR311125-500mg |
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
2034-61-9 | 500mg |
£357.00 | 2023-09-02 | ||
| A2B Chem LLC | AB04614-1mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AB04614-500mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 500mg |
$556.00 | 2024-04-20 |
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
2034-61-9 (2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one) 関連製品
- 168293-10-5(1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-)
- 33900-74-2(2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
